
(4,4-Difluoro-1-methoxycyclohexyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4,4-Difluoro-1-methoxycyclohexyl)methanamine” is a chemical compound with the CAS Number: 1941174-37-3 . It has a molecular weight of 179.21 . The IUPAC name for this compound is the same as its common name . The InChI code for this compound is 1S/C8H15F2NO/c1-12-7(6-11)2-4-8(9,10)5-3-7/h2-6,11H2,1H3 .
Molecular Structure Analysis
The InChI code for “(4,4-Difluoro-1-methoxycyclohexyl)methanamine” is 1S/C8H15F2NO/c1-12-7(6-11)2-4-8(9,10)5-3-7/h2-6,11H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(4,4-Difluoro-1-methoxycyclohexyl)methanamine” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Analytical Profiling in Biological Matrices :
- A study by De Paoli et al. (2013) focused on the analytical profiles of arylcyclohexylamines, including methoxetamine, which is structurally related to (4,4-Difluoro-1-methoxycyclohexyl)methanamine. They developed a method for the analysis of these compounds in biological fluids using liquid chromatography and mass spectrometry (De Paoli, 2013).
Synthesis and Analytical Characterizations :
- Wallach et al. (2016) described the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, providing insights into the identification of newly emerging substances. This study is relevant due to the structural similarities with (4,4-Difluoro-1-methoxycyclohexyl)methanamine (Wallach, 2016).
Antimicrobial Activities of Derivatives :
- Thomas et al. (2010) synthesized derivatives of methanamine and evaluated their antibacterial and antifungal activities. This research indicates potential applications of similar compounds in the development of antimicrobial agents (Thomas, 2010).
Chemical Synthesis for Catalysis :
- Karabuğa et al. (2015) studied the synthesis of quinazoline-based methanamines and their application in hydrogenation reactions, demonstrating the utility of such compounds in catalysis (Karabuğa, 2015).
Asymmetric Arylation in Organic Synthesis :
- Yang and Xu (2010) reported the development of a method for the asymmetric arylation of indolylimines using rhodium catalysts. Such research highlights the use of methanamines in sophisticated organic synthesis techniques (Yang & Xu, 2010).
Biomedical Research for Cancer Cell Lines :
- Károlyi et al. (2012) synthesized novel amines containing ferrocene and investigated their antitumor activity on various human cancer cell lines, showcasing the potential of methanamines in medicinal chemistry (Károlyi, 2012).
Photocytotoxicity in Medicinal Chemistry :
- Basu et al. (2014) synthesized iron(III) complexes with methanamine derivatives and explored their photocytotoxic properties, providing insights into the use of such compounds in photoactivated cancer therapies (Basu, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4,4-difluoro-1-methoxycyclohexyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO/c1-12-7(6-11)2-4-8(9,10)5-3-7/h2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJXVHHIIQNWJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(CC1)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Difluoro-1-methoxycyclohexyl)methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2721596.png)
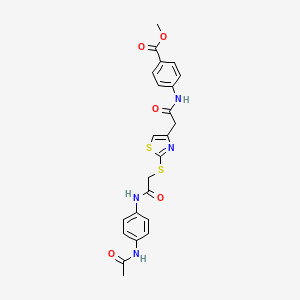

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2721602.png)
![3-[Benzyl(methyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B2721604.png)
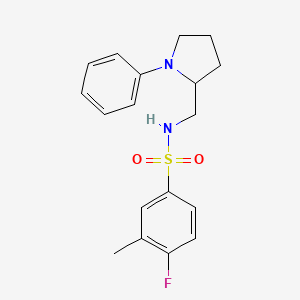
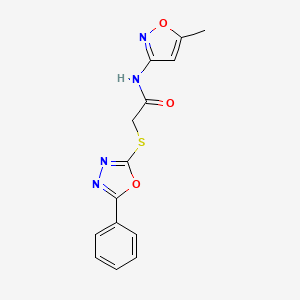
![2-(4-Fluorophenyl)-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2721609.png)
![4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2721610.png)
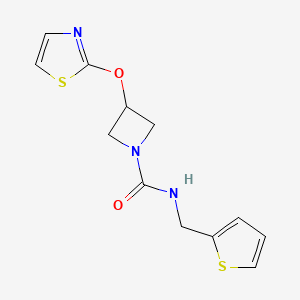
![N-(3,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2721614.png)
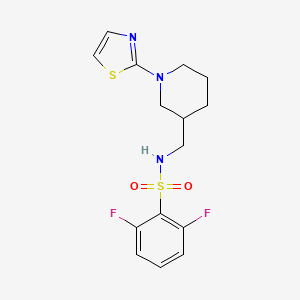
![N-butyl-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2721616.png)
![2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione](/img/structure/B2721617.png)